physicochemical properties of 2-Ethoxy-5-(trifluoromethyl)benzaldehyde
physicochemical properties of 2-Ethoxy-5-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-5-(trifluoromethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, reactivity, and applications of 2-Ethoxy-5-(trifluoromethyl)benzaldehyde (CAS No. 472809-59-9). As a fluorinated aromatic aldehyde, this compound is a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl (-CF3) group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable building block in modern drug design.[1][2] This document serves as a critical resource for researchers, chemists, and drug development professionals, offering detailed data, validated protocols, and expert insights into the handling and application of this versatile reagent.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
2-Ethoxy-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has garnered interest as a key synthetic precursor. Its utility stems from the unique combination of three functional components: an aldehyde group, a potent site for carbon-carbon bond formation; an ethoxy group, which modulates electronic and steric properties; and a trifluoromethyl group, a bioisostere of the methyl group that imparts profound changes to a molecule's profile.
The introduction of fluorine-containing moieties, such as the -CF3 group, is a cornerstone of modern medicinal chemistry.[3] This strategy is employed to enhance critical pharmacokinetic and pharmacodynamic properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Bioavailability: The lipophilicity conferred by the -CF3 group can improve a molecule's ability to permeate cell membranes, a crucial factor for oral drug absorption.[3][4]
-
Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with biological targets through the formation of hydrogen bonds and dipole interactions.[1]
This guide offers a detailed characterization of 2-Ethoxy-5-(trifluoromethyl)benzaldehyde to facilitate its effective use in research and development.
Molecular Structure and Physicochemical Properties
The structural arrangement of 2-Ethoxy-5-(trifluoromethyl)benzaldehyde dictates its chemical behavior and physical state. The electron-withdrawing nature of the trifluoromethyl group at the para-position to the ethoxy group, and meta to the aldehyde, creates a unique electronic environment that influences its reactivity.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. Data for analogous structures are included for comparative purposes where direct experimental values are not publicly available.
| Property | Value | Source |
| IUPAC Name | 2-ethoxy-5-(trifluoromethyl)benzaldehyde | - |
| CAS Number | 472809-59-9 | [3] |
| Molecular Formula | C₁₀H₉F₃O₂ | [3] |
| Molecular Weight | 218.18 g/mol | [3] |
| Appearance | Light yellow to colorless liquid | Inferred from[5][6] |
| Boiling Point | Not specified. Est. >200 °C at 760 mmHg | Inferred from[7] |
| Density | Not specified. Est. 1.2-1.4 g/mL | Inferred from[8] |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc) | Inferred from structure |
| Storage | Store at 2-8°C, tightly sealed | [3] |
Anticipated Spectroscopic Profile
While specific spectra for this compound are not widely published, its structure allows for a reliable prediction of its spectroscopic characteristics. These predictions are vital for reaction monitoring and quality control.
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¹H NMR: The proton spectrum is expected to show distinct signals: a singlet for the aldehyde proton (~9.8-10.2 ppm), a complex multiplet pattern for the three aromatic protons (~7.0-8.0 ppm), a quartet for the ethoxy methylene (-OCH₂-) protons (~4.1 ppm), and a triplet for the ethoxy methyl (-CH₃) protons (~1.4 ppm).
-
¹³C NMR: Key signals would include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (~110-160 ppm), the carbon of the trifluoromethyl group (a quartet due to C-F coupling, ~124 ppm), and the two carbons of the ethoxy group (~64 ppm and ~15 ppm).
-
¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF3 group, typically around -60 to -65 ppm relative to CFCl₃.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the aldehyde C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹ and ~1480 cm⁻¹), C-O ether stretches (~1250 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 218. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO), the ethoxy group (-OC₂H₅), or cleavage of the trifluoromethyl group.
Synthesis and Reactivity
Representative Synthetic Pathway
The synthesis of substituted benzaldehydes often involves multi-step sequences starting from readily available precursors. A plausible and efficient route to 2-Ethoxy-5-(trifluoromethyl)benzaldehyde can be adapted from established methodologies for similar compounds, such as the synthesis of 2-chloro-5-trifluoromethylbenzaldehyde.[9] A representative workflow would involve the diazotization of a corresponding aniline, followed by a formylation reaction.
Protocol: Synthesis via Diazotization and Formylation
Causality: This method is chosen for its reliability and scalability. Diazotization of anilines is a fundamental transformation in aromatic chemistry, providing a versatile diazonium salt intermediate that can be converted into a wide range of functional groups. The subsequent formylation using a copper-catalyzed reaction with formaldoxime is an effective way to introduce the aldehyde functionality.[9]
-
Diazotization: Dissolve 2-Ethoxy-5-(trifluoromethyl)aniline in aqueous hydrochloric acid and cool the mixture to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C to form the corresponding diazonium salt.
-
Formylation: In a separate vessel, prepare a solution of formaldoxime and a copper(II) sulfate catalyst.
-
Slowly add the cold diazonium salt solution to the formaldoxime mixture. Stir for several hours at a controlled temperature (e.g., 10-20°C).
-
Hydrolysis and Workup: Acidify the reaction mixture with hydrochloric acid and heat to reflux to hydrolyze the intermediate oxime.
-
Purification: Perform steam distillation to isolate the crude product. Extract the distillate with an organic solvent (e.g., benzene or ether), wash the organic layer with a sodium bicarbonate solution, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Further purify the residue by vacuum distillation to yield 2-Ethoxy-5-(trifluoromethyl)benzaldehyde.
Chemical Reactivity
The reactivity of the molecule is governed by its primary functional groups. Understanding these sites is key to its application as a synthetic intermediate.
-
The Aldehyde Group: This is the most reactive site, readily undergoing nucleophilic addition. It is a precursor for:
-
The Aromatic Ring: The ring is activated by the electron-donating ethoxy group and deactivated by the electron-withdrawing trifluoromethyl and aldehyde groups. The ethoxy group is a strong ortho-, para-director, while the other groups are meta-directors. This substitution pattern makes further electrophilic aromatic substitution challenging but predictable.
Applications in Research and Drug Development
2-Ethoxy-5-(trifluoromethyl)benzaldehyde is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[5][10] Its structure is designed to be incorporated into larger, more complex molecules with potential therapeutic or biological activity.
-
Pharmaceutical Synthesis: It serves as a starting material for novel compounds targeting a range of diseases, including cancer, inflammation, and viral infections.[3] The trifluoromethyl group is a well-established feature in many successful drugs, and this intermediate provides an efficient way to introduce it.[2]
-
Agrochemical Development: The compound can be used in the synthesis of new pesticides and herbicides, where the -CF3 group can enhance efficacy and environmental stability.[5]
-
Materials Science: Aromatic aldehydes are used in the production of specialty polymers and resins. The fluorine content can impart desirable properties such as thermal stability and chemical resistance.[5]
Safety, Handling, and Storage
As a laboratory chemical, 2-Ethoxy-5-(trifluoromethyl)benzaldehyde requires careful handling to minimize risk. The following guidelines are based on data from structurally similar compounds.[12][13][14]
6.1 Hazard Identification
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[12][14]
-
Inhalation: Vapors may cause respiratory tract irritation.[15]
6.2 Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][16]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[16]
6.3 Storage and Stability
-
Storage Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12] The recommended temperature is between 2-8°C.[3]
-
Container: Keep the container tightly closed to prevent moisture contamination and evaporation.[12][16]
-
Stability: The compound is expected to be stable under recommended storage conditions.
References
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Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
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Frontiers in Pharmacology. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde. Retrieved from [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:210039-65-9 | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
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ScienceDirect. (2025). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. Retrieved from [Link]
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